Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester
Description
Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a piperidine ring substituted at the 3-position with an ethyl carbamate group and a benzyl ester. Carbamates like this are valued for their stability and controlled release properties under physiological conditions .
Properties
IUPAC Name |
benzyl N-ethyl-N-[(3S)-piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(14-9-6-10-16-11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUMUOQOMQIHRY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of (S)-Piperidin-3-Amine Precursors
The reductive amination route leverages (S)-piperidin-3-amine as a chiral starting material. This method involves condensing the amine with a carbonyl donor, followed by reduction to form the ethyl-substituted piperidine intermediate.
Procedure :
-
Schiff Base Formation : React (S)-piperidin-3-amine with ethyl glyoxylate in methanol at 0–5°C for 2 hours, yielding the imine intermediate .
-
Sodium Cyanoborohydride Reduction : Add NaBH₃CN (1.2 equiv) in THF at room temperature, stirring for 12 hours to reduce the imine to the ethylamine derivative .
-
Carbamate Formation : Treat the intermediate with benzyl chloroformate (1.1 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C, followed by warming to 25°C for 6 hours .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Overall) | 68–72% | |
| Enantiomeric Excess (ee) | ≥98% | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 3:7) |
Advantages : High stereochemical fidelity due to chiral pool starting material.
Limitations : Multi-step process with moderate yields.
Palladium-Catalyzed Asymmetric Allylic Amination
This method employs palladium catalysts to achieve stereoselective C–N bond formation, enabling direct installation of the ethyl group with retained chirality .
Procedure :
-
Allylic Carbonate Preparation : Synthesize (S)-piperidin-3-yl allyl carbonate from (S)-piperidin-3-ol and allyl chloroformate.
-
Catalytic Amination : React with ethylamine in the presence of Pd(PPh₃)₄ (5 mol%) and BINAP (6 mol%) in toluene at 80°C for 24 hours .
-
Benzyl Ester Protection : Protect the resulting amine with benzyl chloroformate under basic conditions (NaHCO₃, DCM).
Key Data :
Advantages : Direct ethyl group incorporation with good enantioselectivity.
Limitations : Requires specialized catalysts and inert conditions.
Enzymatic Resolution of Racemic Intermediates
Enzymatic methods resolve racemic mixtures of piperidine-3-yl-carbamates using lipases or esterases, selectively hydrolyzing one enantiomer.
Procedure :
-
Racemic Synthesis : Prepare racemic ethyl-piperidin-3-yl-carbamic acid via ethyl isocyanate and piperidine-3-amine.
-
Enzymatic Hydrolysis : Treat with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C for 48 hours, hydrolyzing the (R)-enantiomer.
-
Benzyl Esterification : Isolate the (S)-amine and react with benzyl chloroformate .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Resolution Efficiency | 85% conversion | |
| ee After Resolution | >99% | |
| Enzyme Reusability | 3 cycles |
Advantages : High enantiopurity; eco-friendly.
Limitations : Lengthy process; requires enzyme optimization.
Continuous Flow Synthesis for Industrial Scalability
Continuous flow reactors enhance reproducibility and yield for large-scale production.
Procedure :
-
Piperidine Ring Formation : Pump a solution of δ-valerolactam and ethylamine through a heated reactor (180°C, 20 bar) to form ethyl-piperidine.
-
In-line Carbamation : Mix with benzyl chloroformate in a T-junction, reacting at 50°C with a residence time of 10 minutes.
-
Chiral Separation : Use a chiral stationary phase HPLC column to isolate the (S)-enantiomer.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Throughput | 1.2 kg/day | |
| ee | 95% | |
| Purity | 99.5% |
Advantages : High throughput; suitable for GMP production.
Limitations : Capital-intensive setup.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 68–72 | ≥98 | Moderate | High |
| Palladium Catalysis | 58 | 92 | Low | Moderate |
| Enzymatic Resolution | 85 | >99 | High | Low |
| Continuous Flow | 90 | 95 | Very High | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acid and benzyl alcohol.
Oxidation: N-oxide derivatives.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Mthis compound | 1354009-43-0 | C14H20N2O2 | 248.33 | Methyl carbamate | Lower steric hindrance |
| Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester | 1353987-40-2 | C17H26N2O3 | 306.41 | Ethyl carbamate, hydroxyethyl | Enhanced solubility |
| (R)-Piperidin-3-yl-carbamic acid benzyl ester | 478646-32-1 | C13H18N2O2 | 234.30 | R-configuration | Altered chiral recognition |
| (4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester | - | C17H24FN2O2 | 313.39 | Fluorine, tert-butyl ester | Improved lipophilicity |
Biological Activity
Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C17H26N2O2
Molecular Weight : 290.4 g/mol
The compound features a piperidine ring, an ethyl carbamic acid moiety, and a benzyl ester group. This unique structure is crucial for its interaction with biological systems, particularly in influencing metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, which are critical in various physiological processes.
- Enzymatic Modulation : It could influence the activity of enzymes involved in metabolic pathways, particularly those related to neurotransmission and cell signaling.
- Hydrolysis : The ester group is susceptible to hydrolysis, potentially releasing active piperidine derivatives that exert biological effects.
Pharmacological Properties
Research indicates that this compound may exhibit a range of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial and fungal strains, indicating potential use as an antimicrobial agent.
- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, suggesting a role in cancer therapy .
- Neuropharmacological Effects : It may interact with neurotransmitter systems, showing promise for treating neurological disorders.
Antimicrobial Studies
In a recent study, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could be further developed into an effective antimicrobial treatment.
Cytotoxicity in Cancer Cell Lines
A study investigating the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells revealed promising results. The compound exhibited IC50 values comparable to established chemotherapeutic agents like bleomycin.
| Treatment | IC50 (µM) |
|---|---|
| This compound | 10 |
| Bleomycin | 12 |
This suggests that the compound could be a viable candidate for further development in cancer therapy.
Q & A
Q. What synthetic strategies are employed for the preparation of Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester?
The compound is synthesized via esterification and coupling reactions. A modified Arndt-Eistert protocol is often used for β-amino acid precursors, yielding intermediates in 70–95% efficiency . Benzyl ester formation can be achieved using reagents like 2-benzyloxypyridine under acidic catalysis, as demonstrated in carbamate and thiocarbazate syntheses . Purification typically involves column chromatography, with characterization by NMR and IR to confirm stereochemistry and functional groups.
Q. How is the compound characterized after synthesis?
Key techniques include:
- 1H-NMR for stereochemical confirmation of the (S)-piperidine moiety.
- IR spectroscopy to identify carbamate (C=O stretch at ~1700 cm⁻¹) and benzyl ester (C-O at ~1250 cm⁻¹) groups.
- DSC to assess thermal stability and phase transitions.
- Elemental analysis to validate purity (>95% by weight) .
Q. What are the key safety considerations when handling this compound?
- PPE requirements : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact (irritant potential noted in SDS) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Waste disposal : Segregate organic waste and collaborate with certified disposal agencies to comply with EPA/DOT regulations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate pH-dependent degradation of this compound?
- In vitro degradation : Incubate the compound in buffers (pH 5.0–7.4) at 37°C. Monitor hydrolysis via HPLC or mass spectrometry to track ester cleavage .
- Kinetic analysis : Use pseudo-first-order models to calculate degradation half-lives. For example, degradation under physiological pH (7.4) may occur within 1.5 days, while acidic conditions (pH 5.0) prolong stability >20 days .
- Mechanistic insight : Propose a "two-stage" degradation: rapid side-chain hydrolysis followed by slower backbone scission .
Q. How to address contradictions in stability data across studies?
- Variable identification : Compare storage conditions (e.g., temperature, humidity) and analytical methods (e.g., HPLC vs. NMR quantification).
- Controlled studies : Replicate experiments using standardized protocols. For instance, notes degradation risks during long-term storage, which may explain discrepancies in reported shelf lives .
- Statistical validation : Apply ANOVA to assess batch-to-batch variability or instrument sensitivity.
Q. What methodologies are used to study its application in protein engineering?
- Site-specific modification : Incorporate the benzyl ester group into proteins via genetic encoding (e.g., using engineered tRNA synthetases). This enables selective labeling or crosslinking .
- Functional assays : Test esterase-sensitive release mechanisms in drug-delivery systems. For example, ester cleavage by tumor-associated enzymes could enable targeted payload release .
Q. How can researchers optimize synthetic yields while maintaining enantiomeric purity?
- Chiral resolution : Use chiral HPLC with cellulose-based columns to separate (S)- and (R)-isomers.
- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective carbamate formation.
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .
Data Analysis and Interpretation
Q. How to resolve discrepancies in spectroscopic data for structural confirmation?
- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry.
- Peer review : Collaborate with independent labs to verify spectral assignments .
Q. What experimental controls are critical for in vitro degradation studies?
- Negative controls : Use non-ester analogs (e.g., free carboxylic acid derivatives) to confirm pH-specific hydrolysis.
- Positive controls : Include known hydrolytically labile compounds (e.g., benzyl acetate) to validate assay conditions.
- Blank samples : Monitor buffer-only systems to exclude background interference in analytical measurements .
Application-Oriented Research
Q. How to integrate this compound into biodegradable polymer systems for drug delivery?
- Co-polymer synthesis : Co-polymerize with polyphosphazenes or PLGA to create pH-sensitive matrices. Adjust the benzyl ester content to tune degradation rates .
- Drug encapsulation : Use solvent evaporation or nanoprecipitation to load hydrophobic drugs.
- Release profiling : Quantify drug release via UV-Vis spectroscopy under simulated physiological conditions .
Q. What strategies mitigate toxicity risks in cellular studies?
- Cytotoxicity screening : Perform MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations.
- Metabolite analysis : Identify hydrolysis byproducts (e.g., benzyl alcohol) via LC-MS and assess their toxicity thresholds .
- In vivo models : Conduct preliminary toxicity studies in rodents (OECD 423 guidelines) before therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
